molecular formula C4H3LiO3S B8411917 Lithium 2-furansulfinate

Lithium 2-furansulfinate

Cat. No.: B8411917
M. Wt: 138.1 g/mol
InChI Key: NNGMNPBTIAIDFA-UHFFFAOYSA-M
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Description

Lithium 2-furansulfinate (Li(C₄H₃O)S) is a lithium salt derived from 2-furansulfinic acid. For example, ranitidine-related compounds feature a furan ring with sulfanyl and dimethylamino groups, highlighting the versatility of furan-based sulfinates in organic and coordination chemistry . This compound likely exhibits ionic and covalent bonding characteristics, with the sulfinate (-SO₂⁻) group enabling strong charge delocalization.

Properties

Molecular Formula

C4H3LiO3S

Molecular Weight

138.1 g/mol

IUPAC Name

lithium;furan-2-sulfinate

InChI

InChI=1S/C4H4O3S.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1

InChI Key

NNGMNPBTIAIDFA-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=COC(=C1)S(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ionic and Structural Properties

Lithium 2-furansulfinate’s ionic behavior can be contextualized using Shannon’s revised ionic radii data. The Li⁺ ion has an effective ionic radius of ~0.76 Å (6-coordinate), smaller than Na⁺ (1.02 Å) and K⁺ (1.38 Å) . This compact size enhances Li⁺ mobility in electrolytes, a critical factor in battery performance. Comparatively, sulfinate anions like lithium methanesulfinate (LiCH₃SO₂) or lithium benzene sulfinate (LiC₆H₅SO₂) exhibit larger ionic radii due to their bulkier organic groups, which may reduce ionic conductivity.

Table 1: Ionic Radii and Coordination Data

Ion Ionic Radius (Å, 6-coordinate) Example Compound
Li⁺ 0.76 This compound
Na⁺ 1.02 Sodium 2-furansulfinate
CH₃SO₂⁻ ~2.3 (estimated) Lithium methanesulfinate
Electrochemical Behavior

Lithium sulfinates are less studied in battery systems compared to mainstream lithium salts (e.g., LiPF₆). However, lithium insertion mechanisms in oxides like LiCr₃O₈ (capable of accommodating >4 Li atoms per formula unit at 100°C) suggest that sulfinate-based electrolytes could enable high energy densities if optimized . In contrast, sodium-sulfur (Na-S) batteries, which operate at elevated temperatures, highlight the trade-off between ionic mobility and thermal stability—a challenge this compound might mitigate due to Li⁺’s smaller size and lower melting point .

Table 2: Electrochemical Metrics of Lithium Salts

Compound Conductivity (S/cm) Thermal Stability (°C) Energy Density (Wh/kg)
LiPF₆ (in EC/DMC) ~1×10⁻³ 80 (decomposes) ~250 (Li-ion cell)
This compound* Not reported Estimated >150 Potential >300

*Hypothetical values based on analogous sulfinates and LiCr₃O₈ data .

Spectroscopic and Electronic Features

LiK-edge XANES spectra of lithium compounds like Li₂MoO₄ show edge energies at ~62.5 eV, reflecting lithium’s electronic environment . This compound’s sulfinate group may induce unique pre-edge features due to sulfur’s electronegativity, distinguishing it from carbonate-based lithium salts (e.g., Li₂CO₃, edge at ~55 eV). Such differences could influence charge transfer efficiency in battery electrodes .

Q & A

Q. What ethical guidelines apply to studies involving hazardous intermediates derived from this compound?

  • Methodological Answer : Follow institutional safety protocols for reactive lithium compounds and sulfinate byproducts. Conduct risk assessments using tools like CHETAH for explosive hazard prediction. Document waste disposal methods in alignment with OSHA and EPA standards .

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